molecular formula C42H30 B12600471 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene CAS No. 643767-48-0

1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene

Cat. No.: B12600471
CAS No.: 643767-48-0
M. Wt: 534.7 g/mol
InChI Key: OWVNHLJRCNOUPT-UHFFFAOYSA-N
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Description

1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene is a complex organic compound characterized by its highly twisted and unsymmetrical structure. This compound is notable for its deep-blue electroluminescence properties and high thermal stability, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, which is a practical route to a variety of terphenyls. This method is known for its good chemoselectivity and the ability to produce unsymmetrically substituted triphenylenes .

Chemical Reactions Analysis

1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene involves its interaction with various molecular targets. The compound’s highly twisted structure allows it to engage in unique electronic interactions, which are crucial for its electroluminescent properties. These interactions involve the transfer of electrons and energy between the compound and its molecular environment .

Comparison with Similar Compounds

1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and electronic properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

643767-48-0

Molecular Formula

C42H30

Molecular Weight

534.7 g/mol

IUPAC Name

1-[3-(2,3-diphenylphenyl)phenyl]-2,3-diphenylbenzene

InChI

InChI=1S/C42H30/c1-5-16-31(17-6-1)37-26-14-28-39(41(37)33-20-9-3-10-21-33)35-24-13-25-36(30-35)40-29-15-27-38(32-18-7-2-8-19-32)42(40)34-22-11-4-12-23-34/h1-30H

InChI Key

OWVNHLJRCNOUPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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